2-(2-Ethylhexyloxy)ethylchloride

Description

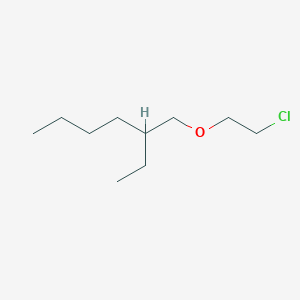

2-(2-Ethylhexyloxy)ethylchloride is an organochloride compound characterized by a branched ether chain (2-ethylhexyloxy group) and a reactive chloride group. This structure confers both lipophilic and electrophilic properties, making it valuable in organic synthesis, particularly as an alkylating agent or intermediate in polymer and surfactant production.

Properties

Molecular Formula |

C10H21ClO |

|---|---|

Molecular Weight |

192.72 g/mol |

IUPAC Name |

3-(2-chloroethoxymethyl)heptane |

InChI |

InChI=1S/C10H21ClO/c1-3-5-6-10(4-2)9-12-8-7-11/h10H,3-9H2,1-2H3 |

InChI Key |

NPLCQPLXTGKYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(2-ethylhexyloxy)ethylchloride with structurally or functionally related organochlorides:

¹ Inferred from analogous alkyl chlorides (e.g., 2-methoxyethoxymethyl chloride ).

Reactivity and Stability

- Electrophilic Reactivity : The chloride group in this compound facilitates nucleophilic substitution reactions, similar to 2-methoxyethoxymethyl chloride, which is used to introduce methoxyethoxymethyl protecting groups in peptide synthesis .

- Thermal Stability : Branched ether chains (e.g., 2-ethylhexyloxy) enhance thermal stability compared to linear analogues like 2-chloroethyl ethers, as seen in benzodithiophene copolymers for solar cells .

Hazard Profiles

- Toxicity: While specific data on this compound are absent, related compounds like 2-(diethylamino)ethylchloride hydrochloride exhibit acute oral toxicity (LD₅₀: 250 mg/kg in rats) and require stringent exposure controls .

- Handling : Engineering controls (e.g., fume hoods) and PPE (nitrile gloves, EN 166-compliant goggles) are recommended, aligning with protocols for 2-methoxyethoxymethyl chloride .

Key Research Findings

- Synthetic Utility: Ethylhexyloxy groups improve solubility in nonpolar solvents, critical for solution-processed organic electronics .

- Safety Gaps : Ethanesulfonyl chloride analogues lack chronic toxicity data, underscoring the need for long-term studies on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.